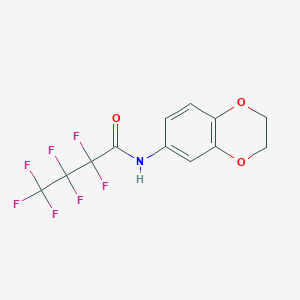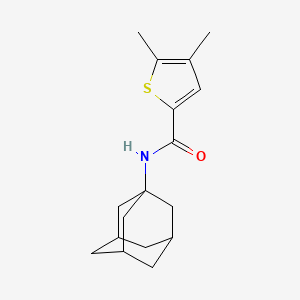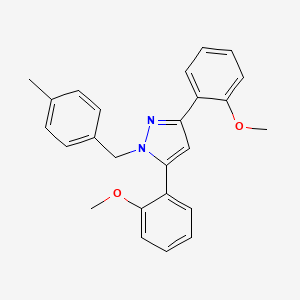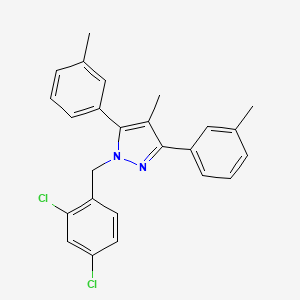
1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl ketones. One common method includes the reaction of 4-fluorophenylhydrazine with 2-methoxyacetophenone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the fluorophenyl or methoxyphenyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents like nitro, amino, or halogen groups. Common reagents include nitrating agents, halogens, and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro-substituted derivatives, while hydrogenation can produce reduced phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurotensin receptors. It has shown promise in the development of analgesic and anti-inflammatory agents.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as neurotensin receptors. The compound binds to these receptors, modulating their activity and leading to downstream effects such as analgesia and anti-inflammatory responses . The pathways involved include the regulation of neurotransmitter release and inhibition of inflammatory mediators.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared to other pyrazole derivatives, such as:
1-(4-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Similar in structure but with a chlorine substituent instead of fluorine, which may alter its electronic properties and biological activity.
1-(4-Methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Features a methyl group, which can affect its hydrophobicity and interaction with biological targets.
1-(4-Nitrophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H19FN2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H19FN2O2/c1-27-22-9-5-3-7-18(22)20-15-21(19-8-4-6-10-23(19)28-2)26(25-20)17-13-11-16(24)12-14-17/h3-15H,1-2H3 |
InChI Key |
HSMQRIGLNORYJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]propanamide](/img/structure/B10933365.png)

![[4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10933373.png)

![6-cyclopropyl-1,3-dimethyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933398.png)
![4-[5-(1,5-Dimethyl-1H-pyrazol-4-YL)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-1-benzenesulfonamide](/img/structure/B10933400.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10933403.png)


![2-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10933426.png)
![2-cyclopentyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10933430.png)

![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933440.png)
![N-(2,5-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933443.png)
